The Covalent Inhibition of YAP-TEAD Protein-Protein Interaction by TED-347: A Technical Guide
The Covalent Inhibition of YAP-TEAD Protein-Protein Interaction by TED-347: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway effector, Yes-associated protein (YAP), and its transcriptional partners, the TEA domain (TEAD) transcription factors, represent a critical nexus in the regulation of cell proliferation, apoptosis, and organ size. Dysregulation of the YAP-TEAD interaction is a key driver in the initiation and progression of various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of the Hippo pathway and the development of novel anticancer therapeutics.
Introduction: The YAP-TEAD Axis as a Therapeutic Target
The Hippo signaling pathway is a crucial regulator of tissue homeostasis.[1] When the pathway is active, YAP is phosphorylated and sequestered in the cytoplasm, preventing it from acting as a transcriptional co-activator.[1] However, in many cancer types, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP.[2] In the nucleus, YAP binds to TEAD transcription factors, driving the expression of a suite of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][4]
The interaction between YAP and TEAD is a large, flat protein-protein interface, which has traditionally been challenging to target with small molecules.[5] TED-347 represents a significant advancement in this field, employing a covalent mechanism to achieve potent and sustained inhibition of this critical oncogenic interaction.[3]
TED-347: Mechanism of Covalent Inhibition
TED-347 is an allosteric inhibitor that functions by covalently modifying a conserved cysteine residue (Cys-367 in TEAD4) located within a central lipid-binding pocket of the TEAD protein.[3][6] This covalent modification induces a conformational change in TEAD that disrupts its interaction with YAP, thereby abrogating downstream transcriptional activity.[3] The irreversible nature of this covalent bond leads to a prolonged duration of action, a desirable characteristic for a therapeutic agent.[3]
Signaling Pathway Diagram
Quantitative Data for TED-347
The efficacy and potency of TED-347 have been characterized through various biochemical and cellular assays. A summary of the key quantitative data is presented below for easy comparison.
| Parameter | Value | Assay | Target | Reference |
| EC50 | 5.9 µM | Cell-free Protein-Protein Interaction | TEAD4-Yap1 | [3][6] |
| Ki | 10.3 µM | Covalent Bonding Kinetics | TEAD4 (Cys-367) | [3][6] |
| Maximum Rate of Inactivation (kinact) | 0.038 h-1 | Time-Dependent Inhibition | TEAD4 | [3][6] |
| t1/2∞ | 18.2 hours | Time-Dependent Inhibition | TEAD4 | [3] |
| Cell Viability Inhibition (GBM43) | Concentration-dependent | Cell-based Assay | Glioblastoma cells | [3][6] |
| CTGF Transcript Reduction | Significant at 10 µM (48h) | qRT-PCR | GBM43 cells | [6] |
| TEAD Reporter Activity Reduction | 0.5-100 µM (24h) | Luciferase Reporter Assay | Transfected cells | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of TED-347.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a cell-free system.
Materials:
-
Purified, tagged TEAD protein (e.g., GST-TEAD)
-
Purified, tagged YAP protein fragment (e.g., His-YAP)
-
TR-FRET Donor Fluorophore-conjugated antibody (e.g., Anti-GST-Terbium)
-
TR-FRET Acceptor Fluorophore-conjugated antibody (e.g., Anti-His-d2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
TED-347 stock solution in DMSO
-
384-well low-volume microplates
Protocol:
-
Prepare a dilution series of TED-347 in assay buffer.
-
In a 384-well plate, add TEAD protein to a final concentration of 10 nM.
-
Add the TED-347 dilutions to the wells. Include a DMSO-only control.
-
Incubate for 30 minutes at room temperature.
-
Add YAP protein fragment to a final concentration of 20 nM.
-
Add the donor and acceptor antibodies according to the manufacturer's recommendations.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the concentration of TED-347 to determine the EC50.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the disruption of the YAP-TEAD interaction within a cellular context.
Materials:
-
GBM43 or HEK-293T cells
-
Plasmids encoding tagged YAP (e.g., FLAG-YAP) and tagged TEAD (e.g., Myc-TEAD)
-
Transfection reagent
-
Cell lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors
-
Wash buffer: Cell lysis buffer with 500 mM NaCl
-
Antibody against one of the tags (e.g., anti-FLAG M2 affinity gel)
-
Elution buffer: SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-Myc and anti-FLAG)
Protocol:
-
Co-transfect cells with FLAG-YAP and Myc-TEAD plasmids.
-
24 hours post-transfection, treat the cells with TED-347 (e.g., 5 µM) or DMSO for 48 hours.[6]
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with anti-FLAG affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-Myc and anti-FLAG antibodies to detect co-precipitated Myc-TEAD and immunoprecipitated FLAG-YAP, respectively.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP-TEAD complex.
Materials:
-
HEK-293 or GBM43 cells
-
A luciferase reporter plasmid containing TEAD-responsive elements (e.g., pGL3.1 with the CTGF promoter).[7]
-
A control plasmid for normalization (e.g., a plasmid encoding Renilla luciferase).[7]
-
Plasmids expressing Yap1 and TEAD4.[7]
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Plate cells in a 96-well plate.[7]
-
After 24 hours, co-transfect the cells with the TEAD-responsive luciferase reporter, the Renilla control plasmid, and the Yap1 and TEAD4 expression plasmids.[7]
-
48 hours post-transfection, treat the cells with a dilution series of TED-347 for another 48 hours.[7]
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of TED-347 to determine the dose-dependent inhibition of TEAD transcriptional activity.
Experimental and Logical Workflows
The characterization of a covalent inhibitor like TED-347 follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.
Experimental Workflow for Covalent Inhibitor Characterization
Conclusion
TED-347 is a valuable tool for dissecting the biological roles of the YAP-TEAD signaling axis and serves as a promising lead compound for the development of novel cancer therapeutics. Its covalent mechanism of action provides a robust and sustained inhibition of this critical oncogenic pathway. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the YAP-TEAD interaction and to aid in the discovery and characterization of the next generation of covalent inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pnas.org [pnas.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
